Bienvenue dans la boutique en ligne BenchChem!

Laninamivir trifluoroacetate

Pharmacokinetics Half-life Dosing frequency

Laninamivir trifluoroacetate (CAS 203120-18-7) is the trifluoroacetate salt of laninamivir (R-125489), a potent inhibitor of influenza neuraminidase (NA) with reported IC₅₀ values of 0.90 nM, 1.83 nM, and 3.12 nM against avian H12N5 NA (N5), pandemic H1N1 N1 NA (p09N1), and A/RI/5+/1957 H2N2 N2 (p57N2), respectively. As the active metabolite of the clinically approved inhaled prodrug laninamivir octanoate (CS-8958, Inavir®), laninamivir belongs to a distinct subclass of neuraminidase inhibitors characterized by a 7-methoxy substitution on the pyran ring that confers prolonged target-tissue retention and a plasma elimination half-life of approximately 3 days following a single inhaled dose—markedly longer than oseltamivir, zanamivir, or peramivir.

Molecular Formula C15H23F3N4O9
Molecular Weight 460.36 g/mol
CAS No. 203120-18-7
Cat. No. B1674465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir trifluoroacetate
CAS203120-18-7
SynonymsLaninamivir trifluoroacetate; 
Molecular FormulaC15H23F3N4O9
Molecular Weight460.36 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H22N4O7.C2HF3O2/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18;3-2(4,5)1(6)7/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17);(H,6,7)/t6-,7+,9+,10+,11+;/m0./s1
InChIKeyDAGFMLSFZMOWFA-WWIZLJSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laninamivir Trifluoroacetate (CAS 203120-18-7): A Long-Acting Neuraminidase Inhibitor for Influenza Research and Procurement


Laninamivir trifluoroacetate (CAS 203120-18-7) is the trifluoroacetate salt of laninamivir (R-125489), a potent inhibitor of influenza neuraminidase (NA) with reported IC₅₀ values of 0.90 nM, 1.83 nM, and 3.12 nM against avian H12N5 NA (N5), pandemic H1N1 N1 NA (p09N1), and A/RI/5+/1957 H2N2 N2 (p57N2), respectively [1]. As the active metabolite of the clinically approved inhaled prodrug laninamivir octanoate (CS-8958, Inavir®), laninamivir belongs to a distinct subclass of neuraminidase inhibitors characterized by a 7-methoxy substitution on the pyran ring that confers prolonged target-tissue retention and a plasma elimination half-life of approximately 3 days following a single inhaled dose—markedly longer than oseltamivir, zanamivir, or peramivir [2].

Why Laninamivir Trifluoroacetate Cannot Be Substituted with Other Neuraminidase Inhibitors in Research Settings


Despite belonging to the same neuraminidase inhibitor class, laninamivir, oseltamivir, zanamivir, and peramivir exhibit fundamentally divergent pharmacokinetic profiles, resistance susceptibility patterns, and dosing requirements that preclude interchangeable use. The H274Y (H275Y in N1 numbering) neuraminidase mutation confers high-level resistance to oseltamivir (>100-fold IC₅₀ increase) and peramivir (>300-fold IC₅₀ increase), while laninamivir retains near-wild-type inhibitory potency with only a ~3-fold shift [1]. Furthermore, laninamivir's unique intrapulmonary retention mechanism—mediated by prodrug uptake into airway epithelial cells, intracellular esterase hydrolysis, and slow efflux of the active metabolite—enables sustained therapeutic concentrations in epithelial lining fluid for at least 240 hours after a single inhalation, a pharmacokinetic property absent from oseltamivir (plasma t₁/₂ 6–10 h), zanamivir (plasma t₁/₂ ~2 h), and peramivir (plasma t₁/₂ 7.7–20.8 h) [2]. These compound-specific characteristics carry direct consequences for experimental design, in vivo model selection, and the interpretation of antiviral efficacy data.

Quantitative Comparative Evidence for Laninamivir Trifluoroacetate Differentiation from Closest Neuraminidase Inhibitor Analogs


Plasma Elimination Half-Life: Laninamivir (67 h) vs. Oseltamivir Carboxylate (6–10 h), Zanamivir (2 h), and Peramivir (7.7–20.8 h)

Laninamivir exhibits a plasma elimination half-life of approximately 67 hours (range 64.7–74.4 h in healthy adults) following a single inhaled dose of its prodrug laninamivir octanoate, which is 6.7- to 33.5-fold longer than the half-lives of the other three licensed neuraminidase inhibitors [1]. This extended half-life is the PK basis for laninamivir's single-dose therapeutic regimen, contrasting with the twice-daily, 5-day regimens required for oseltamivir (t₁/₂ = 6–10 h for oseltamivir carboxylate) and zanamivir (t₁/₂ = ~2 h), and the once-daily 5–10 day intravenous regimen for peramivir (t₁/₂ = 7.7–20.8 h) [1][2].

Pharmacokinetics Half-life Dosing frequency

Intrapulmonary Retention: Laninamivir ELF Concentrations Exceed IC₅₀ for 240 Hours vs. No Equivalent Retention Reported for Oseltamivir, Zanamivir, or Peramivir

After a single inhaled 40 mg dose of laninamivir octanoate via dry powder inhaler, the concentration of laninamivir in epithelial lining fluid (ELF) remained above the 50% inhibitory concentration (IC₅₀) for viral neuraminidases at all time points examined up to 240 hours (10 days) post-dose, with a mean ELF concentration of 0.18 µg/mL still detectable at 168 hours [1]. Nebulized administration produced equivalent ELF concentration profiles with laninamivir exceeding IC₅₀ up to 168 h [2]. This intrapulmonary retention half-life of approximately 241 hours is attributed to a unique three-step mechanism: passive uptake of the lipophilic octanoate prodrug into airway epithelial cells, intracellular esterase-mediated hydrolysis to the active laninamivir, and slow cellular efflux due to limited membrane permeability of the polar active metabolite [3]. No comparable ELF retention data exist for oral oseltamivir or intravenous peramivir, while inhaled zanamivir is rapidly cleared from the respiratory tract with a plasma half-life of ~2 h and no prolonged tissue depot effect [4].

Intrapulmonary pharmacokinetics Epithelial lining fluid Target tissue retention

H275Y (H274Y) Resistance Profile: Laninamivir Retains Potency (3-fold IC₅₀ Shift) vs. Oseltamivir (159-fold) and Peramivir (1064-fold)

In recombinant neuraminidase inhibition assays using the A/California/148/2024 (H5N1 genotype B3.13) backbone, the H275Y substitution (N1 numbering; H274Y in N2 numbering) increased the IC₅₀ of laninamivir only 3-fold (0.16 nM wild-type → 0.54 nM mutant), compared to 159-fold for oseltamivir (3.99 nM → 634.08 nM) and 1064-fold for peramivir (0.08 nM → 85.11 nM). Zanamivir showed a 2-fold shift (0.24 nM → 0.37 nM) [1]. This differential resistance profile is corroborated by clinical isolate data: among 2,343 A(H1N1)pdm09 viruses collected globally (2012–2013), 18 H275Y-bearing isolates showed IC₅₀ fold-changes of 207–4010 for oseltamivir, 157–1672 for peramivir, but only 1.0–5.1 for laninamivir [2]. In a clinical case of an immunocompromised child with emergent multidrug-resistant virus (H275Y + E119G), laninamivir IC₅₀ increased to 90.78 nM (605-fold over susceptible reference), substantially lower than oseltamivir (422.10 nM, 2483-fold) and peramivir (4671.66 nM, 93,433-fold) [3].

Drug resistance H275Y mutation Neuraminidase inhibitor susceptibility

Single-Inhalation Dosing Regimen: Laninamivir Octanoate (1 Dose) vs. Oseltamivir (10 Doses over 5 Days) and Zanamivir (10 Doses over 5 Days) with Non-Inferior Clinical Efficacy

In a double-blind, randomized, non-inferiority Phase III clinical trial involving 1,003 adult patients with influenza, a single inhaled dose of laninamivir octanoate (40 mg) achieved a median time to illness alleviation of 73 hours, which was non-inferior to 74 hours for the 10-dose oral oseltamivir regimen (75 mg twice daily for 5 days) [1]. The proportion of patients shedding virus at day 3 was significantly lower in the laninamivir 40 mg group than in the oseltamivir group [1]. In a head-to-head pediatric study, a single inhalation of laninamivir octanoate (20 or 40 mg) demonstrated comparable time to fever resolution (36 h) versus zanamivir (37 h) administered twice daily for 5 days, with the convenience advantage of single-dose administration [2]. In animal models, a single intranasal dose of CS-8958 showed superior efficacy to repeated administrations of zanamivir or oseltamivir against influenza A and B viruses, including pandemic (2009) H1N1 and highly pathogenic avian H5N1 [3].

Dosing regimen Single-dose therapy Clinical non-inferiority

Pediatric Efficacy in Oseltamivir-Resistant H1N1: 60.9–66.2 Hour Reduction in Median Illness Time vs. Oseltamivir

In a double-blind, randomized controlled trial of 184 children (≤9 years) with influenza, laninamivir octanoate administered as a single inhalation markedly reduced the median time to illness alleviation compared with a 5-day oral oseltamivir course specifically in patients infected with oseltamivir-resistant influenza A (H1N1) virus bearing the H275Y mutation [1]. The reductions were 60.9 hours for the 40 mg laninamivir group and 66.2 hours for the 20 mg group relative to oseltamivir [1]. For patients infected with oseltamivir-susceptible influenza A (H3N2) or influenza B, no significant differences in time to illness alleviation were observed between laninamivir and oseltamivir groups, confirming non-inferiority in wild-type infections and superiority in the resistant subpopulation [1]. This finding is corroborated by the Cochrane Review meta-analysis, which reported that laninamivir octanoate 20 mg reduced symptom duration by 2.8 days (60%, P < 0.001) in children with oseltamivir-resistant influenza A/H1N1 [2].

Pediatric influenza Oseltamivir resistance Clinical efficacy

In Vitro Neuraminidase Inhibitory Spectrum: Laninamivir Maintains Activity Against Clinical Isolates with High-Level Oseltamivir and Peramivir Resistance

In a Japanese national surveillance study of 269 clinical influenza isolates from the 2010–2011 season, two A(H1N1)pdm09 isolates exhibited very high IC₅₀ values for oseltamivir (840 and 600 nM) and peramivir (19 and 24 nM), yet no isolate showed significantly elevated IC₅₀ values for either zanamivir or laninamivir [1]. Across subsequent surveillance seasons (2010–2011 through 2018–2019), laninamivir consistently demonstrated the narrowest range of IC₅₀ fold-changes among all four NAIs, with all tested clinical isolates remaining well below the resistance threshold of 10-fold over reference [2]. In cell-based assays using MDCK cells, laninamivir exhibited IC₅₀ values of 0.5–1.6 nM for influenza A (H1N1, H3N2) and 0.3–1.2 nM for influenza B strains, comparable or numerically superior to zanamivir [3]. Against recombinant H7N9 avian influenza NA, wild-type laninamivir IC₅₀ was 0.72 nM, and the E119V resistance mutation (which reduced oseltamivir susceptibility 88-fold) increased laninamivir IC₅₀ only 4.5-fold to 3.26 nM [4].

Neuraminidase inhibition assay IC₅₀ Antiviral susceptibility surveillance

Optimal Research and Industrial Application Scenarios for Laninamivir Trifluoroacetate Based on Quantitative Differentiation Evidence


Preclinical Influenza Prophylaxis Models Requiring Single-Dose Protection Over Extended Durations

The demonstrated intrapulmonary retention of laninamivir in ELF at concentrations exceeding the viral NA IC₅₀ for 240 h (10 days) after a single inhaled dose [1] uniquely supports prophylaxis study designs in mice and ferrets where a single administration can provide protection for 7–10 days. This contrasts with oseltamivir or zanamivir prophylaxis models, which require twice-daily dosing throughout the exposure period, introducing handling stress and confounding variables. Laninamivir octanoate, bioactivated to laninamivir trifluoroacetate's active moiety, is the only NAI prodrug for which once-weekly prophylactic dosing has been proposed based on PK/PD evidence [2], making laninamivir the active reference standard for developing next-generation long-acting pulmonary antiviral agents.

Antiviral Resistance Surveillance and Mechanistic Studies of H275Y-Mediated Neuraminidase Inhibitor Cross-Resistance

Because laninamivir retains near-wild-type potency against the H275Y NA mutant with only a 3-fold IC₅₀ shift (vs. 159-fold for oseltamivir and 1064-fold for peramivir) [1], it serves as an essential diagnostic tool compound in resistance surveillance panels. Laboratories performing WHO-coordinated global influenza susceptibility monitoring can use laninamivir as a 'discriminator NAI' to distinguish H275Y-mediated resistance (which spares laninamivir and zanamivir) from E119D or multi-drug resistance genotypes that elevate IC₅₀ values across all four NAIs [2]. This application is critical for correctly phenotyping clinical isolates and guiding treatment selection in immunocompromised patients where emergent multidrug resistance is a documented risk [3].

Pediatric Influenza Drug Development Programs Using Laninamivir as the Single-Dose Comparator Arm

The evidence that laninamivir octanoate reduced median illness time by 60.9–66.2 hours compared to oseltamivir specifically in children with oseltamivir-resistant H1N1 [1], combined with its single-inhalation convenience, positions laninamivir as the most appropriate active comparator for pediatric clinical trials of novel influenza therapeutics. Regulatory-stage drug developers should consider laninamivir-controlled study designs when targeting pediatric populations, given the demonstrated adherence advantages of single-dose therapy in children and the compound's established safety and tolerability profile in the under-9 age group [2].

Structure-Based Drug Design of Neuraminidase Inhibitors with Improved Resistance Profiles

Laninamivir's 7-methoxy group, absent in zanamivir (4-guanidino), confers a structural basis for its retained activity against oseltamivir-resistant mutants while maintaining a zanamivir-like resistance profile against H275Y [1]. Medicinal chemistry teams optimizing neuraminidase inhibitor scaffolds can use laninamivir as a structural template for designing analogs that combine the long tissue half-life (via the octanoate prodrug strategy) with the broad resistance coverage inherent to the 7-methoxy-zanamivir chemotype. The solved crystal structures of laninamivir-bound NAs across group 1 and group 2 subtypes [2] provide direct structural coordinates for computational docking and fragment-based design campaigns, making laninamivir trifluoroacetate a key reference ligand for structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for Laninamivir trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.